Lactosucrose - 87419-56-5

Lactosucrose

Catalog Number: EVT-372017
CAS Number: 87419-56-5
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lactosucrose (4G-β-D-galactosylsucrose) is a trisaccharide consisting of galactose, glucose, and fructose units. [] It is classified as a non-digestible oligosaccharide, meaning it is not broken down by enzymes in the human digestive system. [] Lactosucrose is known for its prebiotic properties, [] promoting the growth of beneficial bacteria in the gut, particularly Bifidobacterium species. [, , , , , , , ] This selective stimulation of beneficial bacteria leads to various health benefits, including improved gut health, enhanced immune function, and reduced risk of certain diseases.

Lactose

    Relevance: Lactose serves as a crucial substrate in the enzymatic synthesis of lactosucrose. β-fructofuranosidase catalyzes the transfer of a fructose moiety from a donor molecule like sucrose to lactose, resulting in the formation of lactosucrose [, ]. Additionally, some studies investigating the effects of lactosucrose include lactose-fed control groups to isolate the specific impacts of lactosucrose [].

Sucrose

    Relevance: Sucrose is the primary fructosyl donor in the enzymatic synthesis of lactosucrose [, , ]. Enzymes like levansucrase or β-fructofuranosidase catalyze the transfer of a fructose unit from sucrose to an acceptor molecule like lactose, resulting in the formation of lactosucrose.

Glucose

    Relevance: Glucose is a product of both lactose and sucrose hydrolysis. In lactosucrose synthesis, glucose oxidase is often used in conjunction with β-fructofuranosidase to eliminate glucose inhibition, thereby enhancing the transfructosylation efficiency and increasing lactosucrose yield [].

Fructose

    Relevance: Fructose is a component of both sucrose and the target compound, lactosucrose. β-fructofuranosidase catalyzes the transfer of a fructose molecule from a donor like sucrose to an acceptor like lactose during lactosucrose synthesis [].

Raffinose

    Relevance: Similar to sucrose, raffinose can act as a fructosyl donor in the enzymatic synthesis of lactosucrose using levansucrase from Bacillus subtilis CECT 39 []. This expands the potential feedstock options for lactosucrose production.

Stachyose

    Relevance: Stachyose, like sucrose and raffinose, can act as a fructosyl donor for the enzymatic synthesis of lactosucrose using levansucrase from Bacillus subtilis CECT 39 []. This further broadens the possibilities for utilizing different carbohydrate sources in lactosucrose production.

Fructooligosaccharides (FOS)

    Relevance: FOS are structurally similar to lactosucrose, sharing a fructose moiety in their structure. Several studies investigate the prebiotic potential and fermentation characteristics of both FOS and lactosucrose [, ].

Galactooligosaccharides (GOS)

    Relevance: GOS share structural similarities with lactosucrose, as both contain galactose units in their structures. Studies often compare the prebiotic effects and fermentation characteristics of GOS and lactosucrose [, ].

Lactulose

    Relevance: Lactulose, like lactosucrose, is a prebiotic sugar that has been shown to influence intestinal microflora composition. Studies often compare the effects of lactulose and lactosucrose on fecal microflora and various health outcomes [, ].

Tri-galacto-oligosaccharides (tri-GOS)

    Relevance: Tri-GOS and lactosucrose can be produced simultaneously from lactose and sucrose using the transgalactosylation activity of β-galactosidase. Studies often investigate the optimal conditions for producing both tri-GOS and lactosucrose using this enzyme [].

Source

Lactosucrose can be derived from natural sources such as milk and sugarcane or sugar beet, where lactose and sucrose are abundant. The enzymatic synthesis process typically utilizes these substrates to produce lactosucrose in laboratory or industrial settings.

Classification

Lactosucrose falls under the category of oligosaccharides, specifically as a type of glycoside. It is categorized based on its structural characteristics and the enzymes involved in its synthesis.

Synthesis Analysis

Methods

The synthesis of lactosucrose can be achieved through two primary enzymatic methods:

Technical Details

  • Enzyme Activity: The activity of β-fructofuranosidase is measured in units that define the amount of enzyme required to produce a specific amount of lactosucrose within a given time frame.
  • Purification Methods: High-performance liquid chromatography (HPLC) is commonly employed to analyze and quantify lactosucrose during synthesis .
Molecular Structure Analysis

Structure

Lactosucrose's molecular structure consists of a sucrose moiety linked to a lactose moiety through a glycosidic bond. Its structural formula can be represented as:

C12H22O11C_{12}H_{22}O_{11}

This indicates that lactosucrose contains 12 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms.

Data

  • Molecular Weight: Approximately 342.30 g/mol.
  • Nuclear Magnetic Resonance Spectroscopy: Techniques such as 1H^{1}H NMR and 13C^{13}C NMR are utilized for structural characterization, confirming the presence of specific functional groups and the integrity of the glycosidic bond .
Chemical Reactions Analysis

Reactions

Lactosucrose undergoes various chemical reactions typical for disaccharides, including hydrolysis under acidic conditions, which can revert it back to its constituent sugars (lactose and sucrose). Additionally, it can participate in fermentation processes by gut microbiota.

Technical Details

  • Enzymatic Hydrolysis: Enzymes like invertase can catalyze the hydrolysis of lactosucrose into its monosaccharide components.
  • Stability: The stability of lactosucrose under different pH levels and temperatures is crucial for its application in food products .
Mechanism of Action

Process

The mechanism through which lactosucrose exerts its prebiotic effects involves its fermentation by specific gut bacteria, leading to the production of short-chain fatty acids beneficial for gut health. These metabolites can enhance intestinal barrier function and modulate immune responses.

Data

Research indicates that lactosucrose can selectively stimulate the growth of beneficial bacteria such as bifidobacteria and lactobacilli, contributing positively to gut microbiota composition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lactosucrose typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but less soluble than sucrose due to its larger molecular size.

Chemical Properties

  • pH Stability: Lactosucrose remains stable across a wide pH range but is susceptible to hydrolysis in strongly acidic or basic conditions.
  • Thermal Stability: It exhibits reasonable thermal stability but may degrade at high temperatures over prolonged periods.

Relevant data from studies indicate that lactosucrose retains functionality under typical food processing conditions, making it suitable for various applications .

Applications

Lactosucrose has several scientific uses:

  1. Prebiotic Agent: Its ability to promote beneficial gut bacteria makes it valuable in functional foods aimed at improving digestive health.
  2. Food Industry: Used as a sugar substitute or functional additive in dairy products, baked goods, and beverages due to its sweetness without contributing significantly to caloric intake.
  3. Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its biocompatibility and ability to enhance bioavailability.
Enzymatic Synthesis Mechanisms of Lactosucrose

Transfructosylation vs. Transgalactosylation Pathways in Trisaccharide Formation

Lactosucrose (O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is enzymatically synthesized through two distinct biochemical pathways: transfructosylation and transgalactosylation. The transfructosylation route utilizes sucrose as a fructose donor, transferring a fructosyl moiety to the C1 hydroxyl group of lactose’s glucose residue via β-fructofuranosidases (EC 3.2.1.26) or levansucrases (EC 2.4.1.10) [2] [7]. In contrast, transgalactosylation employs β-galactosidases (EC 3.2.1.23) to transfer a galactosyl unit from lactose to the C4 hydroxyl of sucrose’s glucose component [6] [9].

The kinetic competitiveness of hydrolysis versus transglycosylation critically determines pathway efficiency. Transfructosylation dominates industrial production due to higher lactosucrose yields (40–60%) and reduced byproduct formation. For example, β-fructofuranosidase from Arthrobacter sp. 10138 achieves a 49.3% molar conversion rate from equimolar lactose/sucrose mixtures, whereas β-galactosidase from Bacillus circulans yields only 25–30% lactosucrose amid competing galactooligosaccharides (GOS) [3] [9]. Key factors influencing pathway selection include:

  • Donor-acceptor specificity: Levansucrases accept diverse fructosyl donors (e.g., raffinose, stachyose) beyond sucrose [1].
  • Byproduct profiles: Transgalactosylation generates GOS (e.g., allolactose), complicating downstream purification [6].

Table 1: Lactosucrose Synthesis Pathways Compared

ParameterTransfructosylationTransgalactosylation
Primary Enzymeβ-Fructofuranosidase/Levansucraseβ-Galactosidase
Favorable DonorSucrose/RaffinoseLactose
AcceptorLactoseSucrose
Typical Yield49.3–60%25–30%
Major ByproductsGlucose, FructoseGalactose, Allolactose, GOS

Role of β-Fructofuranosidase in Substrate-Specific Catalysis

β-Fructofuranosidases catalyze lactosucrose formation through a double-displacement mechanism involving a covalent fructosyl-enzyme intermediate. The enzyme’s substrate binding pockets exhibit stringent specificity for sucrose’s β-D-fructofuranoside unit, while accommodating diverse acceptors like lactose [3] [9]. Structural analyses reveal that optimal activity occurs when lactose concentrations exceed sucrose (1.5:1 ratio), minimizing competitive hydrolysis [3].

Thermostability is a critical advantage of microbial β-fructofuranosidases. The enzyme from Arthrobacter sp. 10138 retains >80% activity at 50°C, enabling high-temperature reactions that reduce viscosity and enhance conversion rates. Under optimized conditions (pH 6.0, 50°C, 150 g/L each substrate), this enzyme produces 109 g/L lactosucrose [9]. However, glucose inhibition remains a constraint, as glucose noncompetitively binds to allosteric sites, reducing transfructosylation efficiency by 20–40% [3].

Innovative co-immobilization strategies address this limitation. For instance, coupling β-fructofuranosidase with glucose oxidase converts inhibitory glucose to gluconic acid, shifting reaction equilibrium toward transfructosylation. This approach elevates lactosucrose yields to 160.8 g/L—significantly higher than isolated enzyme systems [3].

Levansucrase-Mediated Fructosyl Transfer Mechanisms

Levansucrases employ a non-processive mechanism for fructosyl transfer, where sucrose hydrolysis dominates at low acceptor concentrations, but transfructosylation prevails when acceptors like lactose are abundant. The Bacillus subtilis levansucrase SacB exhibits a kcat of 380 s−1 for sucrose cleavage, with 60% of released fructosyl units transferred to lactose rather than water under optimal conditions [1] [4].

A unique feature of levansucrases is their broad donor specificity. Beyond sucrose, B. subtilis SacB utilizes raffinose and stachyose—abundant in tofu whey—as fructosyl donors. This enables valorization of agro-industrial byproducts:

  • Cheese whey permeate (CWP): Provides lactose (45–50 g/L)
  • Tofu whey: Supplies raffinose/stachyose (30–35 g/L)Combining these substrates with SacB yields 80.1 g/L lactosucrose within 120 minutes, achieving a productivity of 40.1 g·L−1·h−1 [1] [10].

Table 2: Levansucrase Performance with Alternative Donors

Fructosyl DonorSourceLactosucrose Yield (g/L)Productivity (g·L−1·h−1)
SucroseCommercial75.237.6
RaffinoseTofu whey68.434.2
StachyoseTofu whey63.731.9
Tofu whey + CWP*Byproduct mix80.140.1

*CWP: Cheese whey permeate; Reaction conditions: 37°C, pH 6.0, 0.5 U/mL enzyme [1] [10]

Quaternary structure dictates levansucrase functionality. B. subtilis SacB functions as a tetramer, with active sites positioned at subunit interfaces. Disruption of tetramerization (e.g., via N-terminal deletions) abolishes transfructosylation activity by misaligning catalytic residues [4] [5].

Comparative Efficiency of β-Galactosidase in Oligosaccharide Byproduct Formation

β-Galactosidases synthesize lactosucrose less efficiently due to promiscuous transgalactosylation. These enzymes primarily hydrolyze lactose but transfer galactosyl groups to diverse acceptors, including glucose, fructose, and sucrose. When sucrose acts as an acceptor, lactosucrose forms alongside competing galactooligosaccharides (GOS) like allolactose (O-β-D-galactopyranosyl-(1→6)-D-glucose) [6] [9].

Studies using Bacillus circulans β-galactosidase reveal that only 15–20% of transgalactosylation events target sucrose, while 60–70% generate GOS with higher molecular weights (e.g., tri-/tetrasaccharides). This results in complex product mixtures requiring costly purification [6] [7]. Key determinants of specificity include:

  • Acceptor binding affinity: Sucrose’s Km is 3-fold higher than lactose, limiting its utilization [6].
  • pH-dependent activity: Transgalactosylation dominates near pH 6.0, but hydrolysis prevails above pH 7.0 [9].

Table 3: Byproduct Profiles in β-Galactosidase vs. β-Fructofuranosidase Reactions

EnzymeLactosucrose (%)GOS/Allolactose (%)Hydrolysis Byproducts (%)
β-Galactosidase*25–3040–4525–30
β-Fructofuranosidase†45–50<545–50
Co-immobilized system‡60–65<530–35

From *B. circulans; †From Arthrobacter sp. 10138; ‡β-Fructofuranosidase + glucose oxidase [3] [6] [9]

Reaction engineering mitigates byproduct issues. Immobilizing Aspergillus oryzae β-galactosidase on chitosan microparticles increases lactosucrose yield to 28% by enhancing sucrose accessibility. Nevertheless, this remains inferior to transfructosylation systems [6].

Chemical Compounds Mentioned:

  • Lactosucrose (O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside)
  • Sucrose (O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside)
  • Lactose (O-β-D-galactopyranosyl-(1→4)-D-glucopyranose)
  • Raffinose (O-α-D-galactopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside)
  • Stachyose (O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside)
  • Allolactose (O-β-D-galactopyranosyl-(1→6)-D-glucose)
  • Galactooligosaccharides (GOS)
  • Gluconic acid

Properties

CAS Number

87419-56-5

Product Name

Lactosucrose

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1

InChI Key

FVVCFHXLWDDRHG-UPLOTWCNSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O

Synonyms

4(G)-beta-D-galactosylsucrose
galactosucrose
galactosylsucrose
lactosucrose
O-beta-D-galactopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-2)-beta-D-fructofuranoside

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O

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